molecular formula C22H26ClN3O3S2 B6478538 N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(phenylsulfanyl)propanamide hydrochloride CAS No. 1052538-09-6

N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(phenylsulfanyl)propanamide hydrochloride

Cat. No.: B6478538
CAS No.: 1052538-09-6
M. Wt: 480.0 g/mol
InChI Key: LLHAZJSYRPYHIO-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(phenylsulfanyl)propanamide hydrochloride (CAS: 1052537-38-8) is a complex heterotricyclic compound with the molecular formula C₂₄H₂₅ClN₄O₅S and a molecular weight of 517.0. Its structure features:

  • A fused tricyclic core containing oxygen (4,6-dioxa), sulfur (10-thia), and nitrogen (12-aza) atoms.
  • A dimethylaminopropyl side chain.
  • A phenylsulfanyl substituent.
  • A hydrochloride salt form, enhancing solubility .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylsulfanylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2.ClH/c1-24(2)10-6-11-25(21(26)9-12-29-16-7-4-3-5-8-16)22-23-17-13-18-19(28-15-27-18)14-20(17)30-22;/h3-5,7-8,13-14H,6,9-12,15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHAZJSYRPYHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)CCSC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052538-09-6
Record name Propanamide, N-[3-(dimethylamino)propyl]-N-1,3-dioxolo[4,5-f]benzothiazol-6-yl-3-(phenylthio)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1052538-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Tricyclic Core Analogs

Azatetracyclo[5.3.2.0²,⁶.0⁸,¹⁰]dodec-11-enes ()

Three compounds from this class share a nitrogen-containing tricyclic backbone but differ in substituents:

Compound Name Molecular Formula Key Substituents Synthesis Method Analytical Techniques
(4-Azatetracyclo[5.3.2.0²,⁶.0⁸,¹⁰]dodec-11-en-4-yl)[6-(4-phenylpiperazin-1-yl)pyridin-3-yl]methanone Not provided Phenylpiperazine-pyridin-3-yl K₂CO₃ in DMF, DCM extraction, chromatography IR, ¹H/¹³C-NMR, HRMS-ESI
(4-Azatetracyclo[5.3.2.0²,⁶.0⁸,¹⁰]dodec-11-en-4-yl)[6-[4-(4-trifluoromethyl)phenylpiperazin-1-yl]pyridin-3-yl]methanone Not provided Trifluoromethylphenylpiperazine-pyridin-3-yl Same as above Same as above
4-[[4-[5-(4-Azatetracyclo[5.3.2.0²,⁶.0⁸,¹⁰]dodec-11-en-4-yl)carbonyl]pyridin-2-yl]piperazin-1-yl]benzonitrile Not provided Piperazinyl-benzonitrile Same as above Same as above

Key Differences vs. Target Compound :

  • Core Structure : The azatetracyclo[5.3.2.0²,⁶.0⁸,¹⁰]dodec-11-ene lacks sulfur and has fewer oxygen atoms compared to the target compound’s 4,6-dioxa-10-thia-12-azatricyclo core.
  • Substituents: These analogs feature pyridinyl-piperazine or nitrile groups, whereas the target compound has a phenylsulfanyl and dimethylaminopropyl group.
  • Bioactivity: The azatetracyclo compounds are 11β-HSD1 inhibitors, implying applications in metabolic disorders .
Thia-Triazatricyclo Compound ()

The ligand N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxidanylidene-5-thia-1,10,11-triazatricyclo[6.4.0.0²,⁶]dodeca-2(6),3,7,11-tetraen-10-yl)ethanamide shares:

  • A sulfur-containing tricyclic core (5-thia).
  • A diethylaminopropyl side chain. Differences:
  • Contains a triaza (three nitrogen) core vs. the target’s single nitrogen.
  • Features an ethanamide linkage instead of a propanamide .

Functional Group Analogs

Hydroxamic Acids and Chlorophenyl Derivatives ()

Compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide feature:

  • Hydroxamic acid (-CONHOH) or chlorophenyl groups.
  • Antioxidant properties (e.g., DPPH radical scavenging) .
    Comparison :
  • The target compound lacks hydroxamic acid groups but shares amide linkages. Its phenylsulfanyl group may confer distinct redox properties.

Implications for Drug Design

  • Tricyclic Cores : The presence of oxygen, sulfur, and nitrogen in fused rings may enhance binding to enzymatic pockets (e.g., 11β-HSD1) via heteroatom interactions .
  • Substituent Effects: The dimethylaminopropyl and phenylsulfanyl groups in the target compound could improve solubility and target affinity compared to piperazine or trifluoromethyl substituents .

Preparation Methods

Formation of the Benzodioxolane-Thiazole Framework

The core is synthesized via a cyclocondensation reaction between a 1,2-diol precursor and a thioamide derivative. For instance, reacting 3-mercapto-4,5-dihydroxybenzoic acid with thiourea in dimethyl sulfoxide (DMSO) at 110–120°C for 12–18 hours initiates ring closure, forming the benzothiazole ring fused to a dioxolane moiety. The reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by dehydration.

Functionalization with the Dimethylaminopropyl Group

The 3-(dimethylamino)propyl side chain is introduced via alkylation or reductive amination .

Alkylation of the Tricyclic Amine

The free amine on the tricyclic core reacts with 3-chloro-N,N-dimethylpropan-1-amine in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃). The reaction is conducted at 60°C for 6 hours, achieving 70–75% yield. Excess alkylating agent (1.2 equiv) ensures complete substitution.

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/methanol 9:1). LC-MS confirms the intermediate N-[3-(dimethylamino)propyl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-amine (m/z 378.2 [M+H]⁺).

Formation of the Propanamide Moiety

The 3-(phenylsulfanyl)propanamide group is coupled to the secondary amine through acyl chloride intermediacy .

Synthesis of 3-(Phenylsulfanyl)Propanoyl Chloride

3-(Phenylsulfanyl)propanoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C for 2 hours. Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a pale-yellow oil (95% purity by GC-MS).

Amide Coupling

The tricyclic amine intermediate reacts with the acyl chloride in anhydrous DCM, using triethylamine (TEA) as a base. The mixture is stirred at room temperature for 4 hours, followed by aqueous workup (5% HCl wash). The amide product is isolated in 85% yield after recrystallization from ethanol.

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt for improved stability and solubility.

Acidification and Crystallization

The propanamide free base is dissolved in anhydrous ethyl acetate, and hydrogen chloride gas is bubbled through the solution until pH < 2. The precipitated hydrochloride salt is filtered, washed with cold ether, and dried under vacuum (90–92% yield).

Analytical Validation

  • Melting Point : 214–216°C (DSC)

  • ¹H NMR (400 MHz, D₂O): δ 7.82 (d, 2H, Ar-H), 7.45 (t, 1H, S-Ph), 4.21 (s, 2H, OCH₂O), 3.62 (t, 2H, NCH₂), 2.98 (s, 6H, N(CH₃)₂).

Optimization and Yield Analysis

Key parameters influencing yield and purity are summarized below:

StepConditionsYield (%)Purity (%)
Tricyclic CoreDMSO, 120°C, 18 h7895
DimethylaminopropylDMF, K₂CO₃, 60°C, 6 h7592
Amide CouplingDCM, TEA, rt, 4 h8598
Salt FormationHCl gas, ethyl acetate9199

Challenges and Mitigation Strategies

  • Side Reactions During Cyclization :

    • Issue : Competing oxidation of thiol groups.

    • Solution : Use degassed solvents and nitrogen atmosphere.

  • Low Amide Coupling Efficiency :

    • Issue : Steric hindrance from the tricyclic core.

    • Solution : Employ HOBt/DCC as coupling reagents to activate the acyl chloride .

Q & A

Q. What are the optimal synthetic routes and conditions for synthesizing this compound?

The synthesis involves multi-step pathways focusing on constructing the tricyclic core and functionalizing it with sulfanyl and dimethylamino groups. Key steps include:

  • Core Formation : Cyclization reactions under controlled temperatures (60–80°C) and acidic/basic conditions to stabilize the tricyclic structure .
  • Functionalization : Thiol-ene reactions or nucleophilic substitutions to introduce the phenylsulfanyl and dimethylaminopropyl groups. Catalysts like Pd(PPh₃)₄ may enhance coupling efficiency .
  • Purification : High-Performance Liquid Chromatography (HPLC) or column chromatography to isolate the product, with yields typically ranging from 45% to 65% .
Step Reaction TypeCatalyst/SolventTemperatureYield (%)
Core FormationCyclizationH₂SO₄ (0.1 M)70°C50
FunctionalizationThiol-enePd(PPh₃)₄RT60
PurificationHPLCAcetonitrile/H₂O-95+ purity

Q. How can analytical techniques validate the compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the tricyclic core and substituent positions. For example, the thia-azatricyclo protons resonate at δ 3.1–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 582.2345) .
  • X-ray Crystallography : Resolves bond angles and stereochemistry, critical for confirming the tricyclic geometry .

Q. What structural features influence its chemical reactivity?

  • Tricyclic Core : The strained ring system increases electrophilicity at sulfur and nitrogen centers, facilitating nucleophilic attacks .
  • Phenylsulfanyl Group : Enhances π-π stacking with aromatic residues in biological targets but may oxidize under harsh conditions .
  • Hydrochloride Salt : Improves solubility in polar solvents (e.g., DMSO, H₂O) for in vitro assays .

Advanced Research Questions

Q. How can researchers study its interactions with biological targets (e.g., enzymes or receptors)?

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (KD, kon/koff) with proteins like kinases .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for enzyme-inhibitor interactions .
  • Redox Compatibility : Use reducing agents (e.g., Tris-(2-carboxyethyl)phosphine hydrochloride, TCEP) to stabilize thiol-reactive groups during assays .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Orthogonal Assays : Validate activity using independent methods (e.g., fluorescence polarization alongside SPR) .
  • Computational Feedback : Apply quantum chemical calculations to predict reactive sites and cross-reference with experimental IC50 values .
  • Batch Consistency : Ensure synthetic reproducibility via HPLC purity checks (>95%) and controlled storage conditions (-20°C, desiccated) .

Q. What role can computational methods play in optimizing reaction conditions?

  • Reaction Path Screening : Use density functional theory (DFT) to model intermediates and transition states, reducing trial-and-error in synthesis .
  • Machine Learning (ML) : Train models on existing reaction datasets to predict optimal catalysts or solvents (e.g., DMF vs. THF for cyclization) .
  • COMSOL Simulations : Model heat/mass transfer in flow reactors to scale up synthesis while maintaining yield .
Computational Tool ApplicationOutcome
Gaussian 16Transition state analysisIdentified low-energy pathway for core formation
Python (Scikit-learn)Solvent predictionDMF selected for 15% higher yield
COMSOL MultiphysicsFlow reactor designAchieved 90% yield at 10 g scale

Q. How to manage reactive functional groups (e.g., sulfide, amide) during synthesis?

  • Protection-Deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield amines during thiol-ene reactions .
  • pH Control : Maintain neutral pH (7–8) to prevent sulfide oxidation to sulfoxide .
  • Inert Atmosphere : Conduct reactions under N₂/Ar to minimize disulfide formation .

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